2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]pyridine-4-carboxamide
Description
2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]pyridine-4-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a chloro group and a carboxamide group, as well as a thiazolidine ring with a dioxo group.
Properties
IUPAC Name |
2-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c16-14-10-11(6-7-17-14)15(20)18-12-2-4-13(5-3-12)19-8-1-9-23(19,21)22/h2-7,10H,1,8-9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDTWPFCHNKAGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC(=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazolidine ring. This can be achieved through the reaction of appropriate precursors under controlled conditions. The pyridine ring is then introduced, followed by chlorination and carboxamide formation.
Industrial Production Methods
In an industrial setting, the compound is likely produced through a series of reactions involving large-scale reactors and optimized conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiazolidine ring can be oxidized to form the dioxo group.
Reduction: : Reduction reactions can be used to modify the pyridine ring.
Substitution: : The chloro group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: : Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized thiazolidine derivatives, reduced pyridine derivatives, and substituted chloro compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery.
Biology
In biological research, the compound can be used to study enzyme inhibition or receptor binding. Its unique structure allows for the exploration of new biological pathways and interactions.
Medicine
In the medical field, this compound has potential as a lead compound for drug development. It can be used to design new therapeutic agents targeting various diseases.
Industry
In industry, the compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]pyridine-4-carboxamide exerts its effects involves binding to specific molecular targets. The exact targets and pathways depend on the context in which the compound is used, but it may interact with enzymes, receptors, or other proteins to elicit its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methoxyethyl)acetamide
2-chloro-N-arylacetamide
4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid
Uniqueness
2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]pyridine-4-carboxamide stands out due to its specific combination of functional groups and structural features
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
